Product packaging for Cyclazosin(Cat. No.:CAS No. 210542-51-1)

Cyclazosin

Cat. No.: B10773945
CAS No.: 210542-51-1
M. Wt: 437.5 g/mol
InChI Key: XBRXTUGRUXGBPX-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclazosin is a potent and highly selective antagonist for the α1B-adrenergic receptor (AR) subtype, exhibiting significant selectivity over the α1A and α1D subtypes. This selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of the α1B-AR in complex physiological systems. Research applications primarily focus on investigating the function of α1B-ARs in cardiovascular regulation, including vascular smooth muscle contraction and blood pressure control, as well as in the central nervous system, where it is used to study behaviors related to locomotion, reward, and stress responses. Its mechanism of action involves competitive binding to the α1B-AR, effectively blocking the effects of catecholamines like norepinephrine and epinephrine, thereby allowing researchers to elucidate receptor-specific signaling pathways and physiological outcomes. This compound is essential for basic scientific research aimed at understanding adrenergic receptor biology and for the preclinical development of novel therapeutics targeting specific alpha-1 adrenoceptor subtypes. This product is supplied as a high-purity solid and is intended for use in in vitro assays and animal model studies in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N5O4 B10773945 Cyclazosin CAS No. 210542-51-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210542-51-1

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

InChI Key

XBRXTUGRUXGBPX-DLBZAZTESA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Origin of Product

United States

Molecular Pharmacology of Cyclazosin

Receptor Binding Characteristics

Cyclazosin (B161197) exhibits specific binding characteristics at various receptors, with a notable focus on adrenoceptors. nih.gov

Binding Affinity and Specificity for α1-Adrenoceptor Subtypes

This compound demonstrates high specificity for α1-adrenoceptors. nih.govresearchgate.net Studies have shown that this compound, particularly the (+)-enantiomer, is a high-affinity ligand for the α1B-adrenoceptor subtype. researchgate.netnih.gov Binding studies have reported pKi values for this compound at α1-adrenoceptor subtypes. For instance, pKi values of 9.23-9.57 have been reported for α1B-adrenoceptors, while values of 8.18-8.41 have been observed for the α1A subtype. nih.gov Functional assays in rat and rabbit tissues have also confirmed that (+)-cyclazosin is a selective α1B-adrenoceptor antagonist with high affinity. nih.gov

Subtype Selectivity Ratios (e.g., α1B vs. α1A and α1D)

This compound shows selectivity for the α1B-adrenoceptor subtype over α1A and α1D. nih.govresearchgate.netnih.gov Early research indicated a 10-15-fold selectivity for α1B over α1A based on pKi values. nih.gov More recent studies on (+)-cyclazosin have reported selectivity ratios of α1B/α1A ranging from 13 to 90 and α1B/α1D ranging from 24 to 38-39, depending on the study and assay type (binding or functional). researchgate.netnih.govresearchgate.netnih.gov It has been noted that (+)-cyclazosin is one of the most selective antagonists for the α1B-adrenoceptor subtype described to date. nih.govresearchgate.net While this compound shows selectivity between α1B and α1A/α1D, it has been reported to fail to discriminate between cloned α1b and α1d-adrenoceptors in some binding studies. nih.gov

Here is a summary of reported selectivity ratios for (+)-Cyclazosin:

Selectivity RatioRatio ValueReference
α1B/α1A10-15 (binding) nih.gov
α1B/α1A13 (functional) nih.gov
α1B/α1A90 (binding) researchgate.netresearchgate.net
α1B/α1D24 (binding) researchgate.netresearchgate.net
α1B/α1D38-39 (functional) nih.govnih.gov

Interactions with Non-Adrenergic Receptors (e.g., α2, Dopamine (B1211576) D2, 5-HT1A)

The binding profile of this compound has been compared to other ligands at α2-adrenoceptors, dopamine D2, and 5-HT1A receptors. nih.govresearchgate.net this compound has shown high specificity for α1-adrenoceptors, indicating limited interaction with these non-adrenergic receptors. nih.govresearchgate.net Compared to some other compounds, this compound has a better specificity profile with lower affinity for D2 and 5-HT1A receptors. nih.gov The (+)-enantiomer of this compound has shown significantly higher selectivity for α1B-adrenoceptors relative to α2-adrenoceptors, as well as 5-HT1A and D2 receptors, with selectivities of 1100-, 19000-, and 12000-fold, respectively, in binding studies. researchgate.net

Enantiomeric Binding Profiles and Stereoselectivity

This compound exists as enantiomers, and their stereochemistry significantly influences their binding profiles and selectivity. researchgate.netnih.govresearchgate.netcenmed.comsigmaaldrich.comsigmaaldrich.comnih.govresearchgate.netderangedphysiology.comwashington.edu The (+)-enantiomer of this compound is recognized as the more potent and selective ligand for the α1B-adrenoceptor subtype. nih.govresearchgate.net Studies comparing the activity of different enantiomers and their analogues have confirmed the importance of the stereochemistry of the octahydroquinoxaline moiety for achieving maximum α1B selectivity. nih.govnih.gov The (4aS,8aR) stereochemistry has been identified as crucial for this selectivity. nih.gov Investigations into chiral analogues of (+)-cyclazosin have further highlighted the impact of stereochemistry on selectivity ratios. nih.govnih.gov

Molecular Mechanisms of Action

This compound acts as an antagonist, primarily at α1-adrenoceptors. nih.govresearchgate.netnih.gov

Inhibition of Adrenergic Signaling Pathways

As an α1-adrenoceptor antagonist, this compound inhibits the signaling pathways mediated by these receptors. nih.govctdbase.orgresearchgate.netnih.govnih.govnih.gov α1-adrenoceptors are G protein-coupled receptors that, upon activation by agonists like norepinephrine (B1679862) and epinephrine, typically couple to Gq proteins. sigmaaldrich.comwikipedia.orgnih.gov This coupling leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov IP3 then triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). wikipedia.orgnih.gov this compound, by blocking the α1-adrenoceptor, prevents the binding of agonists and thus inhibits this cascade of events, ultimately reducing the downstream cellular responses mediated by α1-adrenoceptor activation, such as smooth muscle contraction. sigmaaldrich.comwikipedia.org The crystal structure of the human α1B-adrenoceptor in complex with (+)-cyclazosin has been determined, providing insights into the molecular interactions underlying this antagonism. wikipedia.orgguidetopharmacology.org

Functional Selectivity and Biased Agonism/Inverse Agonism Functional selectivity, also known as biased agonism or biased signaling, describes the ability of a ligand to preferentially activate certain signal transduction pathways coupled to a single receptor subtype over othersnih.govnih.govwikipedia.orgfrontiersin.org. Traditional pharmacology classified ligands simply as agonists or antagonists based on a single measured responsenih.govnih.gov. However, it is now understood that a single receptor can couple to multiple signaling pathways (e.g., G protein-mediated pathways and β-arrestin pathways), and different ligands can stabilize distinct receptor conformations that favor coupling to specific downstream effectorsnih.govnih.govwikipedia.orgfrontiersin.orgresearchgate.net.

(+)-Cyclazosin has been characterized as an inverse agonist at the human α1B-AR researchgate.netnih.govnih.gov. Inverse agonists reduce the basal constitutive activity of a receptor, producing an effect opposite to that of an agonist nih.govnih.gov. This is in contrast to neutral antagonists, which simply block the binding of agonists without affecting the receptor's constitutive activity nih.gov. The concept of functional selectivity implies that a ligand like this compound could potentially exhibit bias towards inhibiting or promoting specific signaling pathways even within its inverse agonism at the α1B-AR, although the provided sources primarily focus on its inverse agonism and structural interactions rather than detailed biased signaling profiles.

Structure Activity Relationship Sar and Analog Design of Cyclazosin

Modulations of the Quinazoline (B50416) Core Structure

The quinazoline core is a fundamental element for the interaction of cyclazosin (B161197) and related compounds with α1-adrenoceptors. The protonated N1 atom of the quinazoline nucleus plays a crucial role in productive interaction with the receptor acs.org. Studies involving molecular modeling and QSAR analysis of quinazoline, quinoline, and isoquinoline (B145761) derivatives have underscored the significance of the protonated quinazoline nucleus acs.org. Beyond the electronic requirements of the quinazoline moiety, the molecular shape of the substituent at the 2-position of the quinazoline ring significantly modulates binding affinities through optimization of dispersive and steric interactions acs.org. While the 4-amino function on the quinazoline moiety appears to have a less pronounced effect on binding, modifications to the quinazoline core and its substituents are critical determinants of activity and selectivity nih.gov.

Role of the Piperazine (B1678402) Ring and Related Moieties

The piperazine ring, or the related cis-octahydroquinoxaline moiety in this compound, is a key structural component influencing α-blocking activity. Replacing the piperazine ring in prazosin-related compounds with moieties such as 2,3-dialkylpiperazines or 1,2-cyclohexanediamines has been explored to understand interactions within the α1-adrenoceptor binding site researchgate.netnih.gov. Cyclohexanediamine derivatives generally showed reduced potency and selectivity, whereas dialkylpiperazine compounds exhibited high affinity and selectivity for α1-adrenoceptors researchgate.netnih.gov. The cis configuration, as present in this compound's octahydroquinoxaline ring, is particularly important, supporting the existence of a lipophilic binding area within the α1-adrenoceptor that possesses a defined size and spatial orientation nih.gov. Alkylation or acylation of the N4 atom of the piperazine ring can impact affinity, with bulkiness of the substituent playing a modulating role acs.org. Changes in the basicity of the piperazine N4 may also be relevant for determining α1-adrenoceptor affinity acs.org.

Influence of Substituents on Furan-2-yl-methanone and Amine Groups

Modifications to the furan-2-yl-methanone group and the amine functionalities in this compound analogues have been investigated to fine-tune their pharmacological profiles. Introducing different substituents on the carbonyl or amine groups can influence selectivity nih.govresearchgate.netnih.gov. Specifically, alterations at position 5 of the 2-furoyl moiety have been shown to impact α1-adrenoceptor blocking activity and selectivity profiles researchgate.netresearchgate.net. For instance, the 5-methylfuryl derivative, (+)-metthis compound, demonstrated improved selectivity for α1B over α1A compared to the parent (+)-cyclazosin researchgate.net. The nature of the 4-amino function on the quinazoline moiety, however, seems to have a less significant effect on binding affinity nih.gov.

Stereochemical Impact on Pharmacological Profile and Selectivity

Stereochemistry plays a critical role in the pharmacological activity and selectivity of this compound and its analogues nih.govnih.govresearchgate.netnih.govijpsjournal.com. The presence of chiral centers can lead to enantiomers with distinct binding affinities and functional effects at different α1-adrenoceptor subtypes researchgate.netacs.org. The (4aS,8aR) stereochemistry of the cis-octahydroquinoxaline moiety in (+)-cyclazosin and its analogues is particularly important for granting selectivity towards the α1B subtype nih.govnih.gov. Studies comparing the enantiomers of this compound have shown significant enantioselectivity, particularly at the α1A and α1D adrenoceptors, where the (-)-enantiomer can be considerably more potent than the (+)-enantiomer acs.org. This highlights the stereospecific nature of the interaction between this compound and the receptor binding site.

Design and Synthesis of Novel this compound Analogues with Enhanced Selectivity

The design and synthesis of novel this compound analogues are driven by the goal of achieving enhanced selectivity for specific α1-adrenoceptor subtypes, particularly α1B. Strategies involve structural modifications based on SAR insights, including altering the furan (B31954) group with different aliphatic or aromatic substituents, and introducing various groups on the carbonyl or amine positions nih.govresearchgate.netnih.govresearchgate.net. For example, certain homochiral analogues of (+)-cyclazosin featuring specific substituents have shown significantly improved α1B selectivity compared to the parent compound nih.govnih.gov. These efforts aim to develop more selective pharmacological tools and potential therapeutic agents researchgate.netacs.org.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a valuable tool used to correlate structural features of this compound derivatives with their biological activity, allowing for the prediction of activity for new compounds and providing insights into the key molecular properties governing receptor interaction acs.orgacs.orgorcid.orgresearchgate.netresearchgate.netnih.govccspublishing.org.cn. QSAR models applied to quinazoline derivatives have emphasized the fundamental role of the protonated quinazoline nucleus and the influence of molecular shape and steric interactions of the 2-substituent on binding affinity acs.orgresearchgate.net. These analyses utilize theoretical molecular descriptors to build predictive models and rationalize the binding behavior of these compounds at α1-adrenoceptors acs.orgresearchgate.net. QSAR studies support the importance of electronic and steric factors in determining the affinity and selectivity of this compound derivatives.

Preclinical Pharmacological Investigations of Cyclazosin

In Vitro Functional Characterization in Isolated Tissues

In vitro studies using isolated tissue preparations have been instrumental in understanding the direct effects of cyclazosin (B161197) on adrenoceptor subtypes and the resulting functional responses.

Studies in Rat Tissues (e.g., Prostatic Vas Deferens, Aorta, Spleen)

Studies in rat tissues have provided insights into this compound's activity at different alpha-1 adrenoceptor subtypes. In the rat prostatic vas deferens, which is considered to primarily express alpha1A-adrenoceptors, (+)-cyclazosin displayed competitive antagonism with a pA2 value of 7.75. nih.gov In the rat aorta, where alpha1D-adrenoceptors are present, (+)-cyclazosin also showed competitive antagonism with a pA2 value of 7.27. nih.gov The rat spleen, regarded as an alpha1B-adrenoceptor preparation, exhibited competitive antagonism by (+)-cyclazosin with a pKB/pA2 value of 7.96 ± 0.08. researchgate.netnih.govresearchgate.net However, in mouse spleen, which is also considered an alpha1B-adrenoceptor preparation, (+)-cyclazosin displayed low potency and did not act as a competitive antagonist. researchgate.netnih.govresearchgate.net

Studies in Rabbit Tissues (e.g., Thoracic Aorta, Abdominal Aorta)

Investigations in rabbit tissues, particularly the aorta, have further contributed to the understanding of this compound's subtype selectivity. In the rabbit thoracic aorta, (+)-cyclazosin competitively antagonized noradrenaline-induced contractions at alpha1B-adrenoceptors with a pA2 value of 8.85. nih.gov Its affinity at alpha1L-adrenoceptors in rabbit thoracic aorta was found to be markedly lower, with pA2 values ranging from 6.75 to 7.09. nih.gov Studies on the rabbit abdominal aorta also indicated that this compound was less effective in blocking phenylephrine-induced contractions compared to other antagonists like 5-methylurapidil (B1664665) (alpha1A-selective) or non-selective antagonists like phentolamine (B1677648) and prazosin (B1663645), suggesting a lesser role for alpha1B and alpha1D subtypes in this tissue's contraction compared to alpha1A. vfu.czvfu.czresearchgate.net

Assessment of Antagonistic Potency and Competitive Inhibition (pA2/pKB values)

The antagonistic potency of this compound has been quantified using pA2 and pKB values, which are measures of antagonist affinity and competitive inhibition. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a twofold shift in the agonist concentration-response curve. uam.espharmacologyeducation.org The pKB value is the negative logarithm of the molar concentration of a competitive antagonist that would occupy 50% of the receptors at equilibrium. uam.es

Studies have reported varying pA2/pKB values for this compound depending on the tissue and the specific alpha-1 adrenoceptor subtype being investigated. For instance, in rat tissues, pA2 values for (+)-cyclazosin were reported as 7.75 for alpha1A-adrenoceptors in prostatic vas deferens and 7.27 for alpha1D-adrenoceptors in aorta. nih.gov The pKB/pA2 value for antagonism at alpha1B-adrenoceptors in rat spleen was 7.96 ± 0.08. researchgate.netnih.govresearchgate.net In rabbit thoracic aorta, the pA2 value for competitive antagonism at alpha1B-adrenoceptors was 8.85. nih.gov

Here is a summary of some reported pA2/pKB values for (+)-cyclazosin in rat and rabbit tissues:

TissueAdrenoceptor SubtypepA2/pKB ValueReference
Rat prostatic vas deferensalpha1A7.75 nih.gov
Rat aortaalpha1D7.27 nih.gov
Rat spleenalpha1B7.96 ± 0.08 researchgate.netnih.govresearchgate.net
Rabbit thoracic aortaalpha1B8.85 nih.gov
Rabbit thoracic aortaalpha1L6.75-7.09 nih.gov

Analysis of Discrepancies Between Binding and Functional Assays

Discrepancies have been observed between the results obtained in radioligand binding experiments and functional assays for this compound. While (+)-cyclazosin has been characterized as a selective, high-affinity alpha1B-adrenoceptor ligand in binding experiments with rat liver membranes (pKi = 9.68), it does not consistently behave as a selective alpha1B-adrenoceptor antagonist in functional tissues like the mouse spleen. researchgate.netnih.govresearchgate.net This suggests that the affinity observed in binding studies may not always directly translate to the functional potency or selectivity in different tissue environments. The reasons for these discrepancies can be complex and may involve factors such as differences in receptor reserve, coupling efficiency to downstream signaling pathways, or the presence of receptor subtypes or states that are differentially detected by binding and functional assays. researchgate.netnih.gov

In Vivo Studies Using Animal Models

In vivo studies have been conducted to evaluate the effects of this compound in living organisms, particularly in models relevant to conditions that might be targeted by alpha-1 adrenoceptor modulation.

Investigations in Spontaneously Hypertensive Rats

This compound has been investigated in spontaneously hypertensive rats (SHRs) to assess its effects on blood pressure and other relevant physiological parameters. In one study comparing this compound with other alpha-1 adrenoceptor antagonists like prazosin and naftopidil (B1677906) in SHRs, administration of this compound (5 mg/kg/day orally for 4 weeks) caused a significant increase in blood flow to the ventral prostate, dorsolateral prostate, urinary bladder, and penis. nih.govscispace.com It also led to a significant increase in the expression levels of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) mRNAs in the bladder and penis, respectively. nih.gov These findings suggest that this compound can influence pelvic blood flow and nitric oxide signaling in this hypertensive model. This compound has also shown an interesting long-lasting hypotensive effect in SHRs, comparable to that of doxazosin, with a statistically significant effect observed 12 hours after oral administration. nih.gov

Methodological Considerations and Model System Validation in Preclinical Research

Methodological rigor and model system validation are critical components of preclinical research to ensure the reliability and translatability of findings. The selection of appropriate animal models is paramount, with researchers considering their advantages and limitations in mimicking specific human pathophysiological conditions. Controlling experimental variables, such as animal strain, age, sex, and environmental factors, is essential to minimize variability and enhance the reproducibility of results. Validation of animal models involves confirming that they accurately recapitulate key aspects of the human disease or condition being studied, including pathological changes and behavioral deficits. For studies involving compounds like this compound, which may have multiple pharmacological targets, careful consideration of the chosen model's relevance to the intended therapeutic application is necessary. Preclinical studies often begin with in vitro screening to assess a compound's effects on cell growth, function, or specific molecular targets before progressing to more complex in vivo animal models. The limitations of animal models in fully predicting human responses are recognized, leading to ongoing efforts to optimize preclinical approaches and explore new methodologies, such as in vitro human-based systems and computational modeling, to improve translational success. Adherence to relevant guidelines and standards in designing and reporting preclinical studies is also crucial for increasing their validity and facilitating the interpretation and comparison of results across different studies.

Advanced Research Methodologies and Theoretical Frameworks in Cyclazosin Research

Experimental Methodologies

Experimental techniques play a crucial role in characterizing the effects and interactions of Cyclazosin (B161197). These methods provide empirical data on its binding affinity, functional activity, and structural interactions with its target receptors.

Radioligand Binding Assays

Radioligand binding assays are considered a gold standard for quantifying the affinity of a ligand for its target receptor. fishersci.cafishersci.com In the context of this compound research, these assays have been employed to determine its binding characteristics at alpha-1 adrenoceptor subtypes. Studies have utilized the displacement of radiolabeled ligands, such as [3H]-prazosin, to estimate the binding affinity (expressed as pKi values) of this compound. mims.comwikidata.org These experiments have been instrumental in demonstrating this compound's high specificity for alpha-1 adrenoceptors and its notable selectivity, showing a 10-15-fold preference for the α1B subtype over the α1A subtype in binding experiments. wikidata.org Radioligand binding assays allow for the determination of equilibrium affinity constants (Ki) and can also provide insights into binding kinetics, including association and dissociation rates. fishersci.com

Functional Cell-Based Assays (e.g., Ca2+ Mobilization Assays, CRE Reporter Assays)

Functional cell-based assays are essential for evaluating the biological activity of compounds like this compound by measuring the downstream cellular responses triggered by receptor activation or inhibition. fishersci.iewikipedia.org For G protein-coupled receptors (GPCRs), such as alpha-1 adrenoceptors, common functional readouts include changes in intracellular calcium levels (Ca2+ mobilization) and modulation of cyclic AMP (cAMP) signaling, which can be measured using Ca2+ mobilization assays and CRE reporter assays, respectively. wikipedia.orgsuprabank.orgnih.gov

Ca2+ mobilization assays are particularly relevant for studying α1-adrenoceptors, which primarily couple to Gq proteins, leading to the activation of phospholipase C and the subsequent release of intracellular calcium. bmrb.io These assays measure changes in intracellular Ca2+ concentration using fluorescent indicators. bmrb.iofishersci.co.uk They have been used in this compound research to assess its antagonistic effects and to study the impact of receptor mutations on its inhibitory activity. fishersci.com Functional assays can provide potency values (e.g., pA2 or pKB) that reflect the compound's effect on receptor-mediated signaling. mims.comciteab.com

While radioligand binding assays measure affinity, functional assays reveal whether a compound acts as an agonist, antagonist, or inverse agonist and its potency in a cellular context. Discrepancies between binding affinities and functional potencies for this compound and related compounds have been observed, highlighting the importance of functional characterization in understanding the full pharmacological profile. mims.com

Crystallography and X-ray Diffraction (e.g., α1B-AR-Cyclazosin Complex)

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including proteins and protein-ligand complexes. wikipedia.org This method has provided significant structural insights into the interaction of this compound with its primary target, the α1B-adrenoceptor. The crystal structure of the human α1B-adrenoceptor in complex with the inverse agonist (+)-Cyclazosin has been determined by X-ray diffraction (PDB ID: 7B6W).

This crystal structure, resolved at a specific resolution (e.g., 2.87 Å for PDB 7B6W), reveals the precise binding pose of this compound within the receptor's orthosteric pocket and identifies key residues involved in the interaction. Structural comparisons with other receptor subtypes and ligands, facilitated by crystallography, help to understand the molecular basis of this compound's selectivity for the α1B subtype. The crystal structure serves as a critical template for computational studies, such as homology modeling and ligand docking. fishersci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the structure, dynamics, and conformation of molecules in solution. For small molecules like this compound, NMR can provide detailed information about their three-dimensional structure and the different conformations they adopt in various environments.

Conformational analysis by NMR involves analyzing chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) data to deduce the preferred spatial arrangement of atoms and the flexibility of the molecule. This is particularly relevant in drug discovery as the conformation of a ligand can significantly influence its binding to a receptor. While specific studies detailing the conformational analysis of this compound solely by NMR were not prominently found in the provided results, the principles of NMR spectroscopy are broadly applicable to understanding the solution-state behavior and flexibility of such compounds, which complements structural data obtained from crystallography and informs computational modeling.

Site-Directed Mutagenesis Studies

Site-directed mutagenesis is a technique used to introduce specific changes (insertions, deletions, or substitutions) into a DNA sequence, leading to alterations in the amino acid sequence of the expressed protein. In receptor research, this method is invaluable for probing the functional roles of specific amino acid residues in ligand binding, receptor activation, and selectivity.

In the context of this compound and alpha-1 adrenoceptors, site-directed mutagenesis studies have been employed to identify key residues within the receptor binding pocket that interact with this compound and contribute to its affinity and subtype selectivity. fishersci.com By mutating specific residues and assessing the impact on this compound binding and/or function using techniques like radioligand binding or functional cell-based assays, researchers can gain a deeper understanding of the molecular determinants of ligand-receptor interaction. fishersci.com These studies often work in conjunction with structural data and computational predictions to validate proposed binding modes and interaction networks. fishersci.com

Computational Approaches

Computational methods complement experimental techniques by providing theoretical insights into the interactions of this compound with its targets, predicting binding modes, and exploring structure-activity relationships.

Computational approaches used in this compound research include ligand docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analysis. fishersci.com Ligand docking is used to predict the likely binding orientation and pose of this compound within the receptor binding pocket, often utilizing the crystal structure of the α1B-AR-Cyclazosin complex as a template. fishersci.com MD simulations assess the stability of the ligand-receptor complex over time and provide information about the dynamic interactions and conformational changes that occur upon binding. fishersci.com These simulations can reveal the flexibility of both the ligand and the receptor and the nature of the interactions in a more physiological-like environment compared to a static crystal structure.

QSAR analysis involves developing mathematical models that relate the structural and physicochemical properties of a series of compounds to their biological activity. While not exclusively focused on this compound, QSAR studies on quinazoline (B50416) derivatives, a class that includes this compound, have helped identify key molecular descriptors influencing alpha-1 adrenoceptor binding affinity. Computational methods can also be used to calculate properties like proton affinity and basicity, which are relevant to understanding the ionization state of this compound and its interactions with charged residues in the binding site.

Collectively, these computational approaches aid in the design of new ligands with improved affinity and selectivity and provide a theoretical framework for interpreting experimental observations.

Data Table: Selected Binding and Functional Data for (+)-Cyclazosin at Alpha-1 Adrenoceptors

Receptor SubtypeAssay TypeParameter (Value ± SEM)Reference
α1BBinding (pKi)9.68
α1A/LFunctional (pA2/pKB)7.78 ± 0.04 mims.com
α1DFunctional (pA2/pKB)6.86 ± 0.07 mims.com
α1BFunctional (pA2/pKB)7.96 ± 0.08 mims.com
α1ABinding (pKi)8.18-8.41 wikidata.org
α1BBinding (pKi)9.23-9.57 wikidata.org

Note: pKi values represent the negative logarithm of the inhibition constant, reflecting binding affinity. Higher pKi indicates higher affinity. pA2/pKB values represent the negative logarithm of the antagonist dissociation constant, reflecting functional potency. Higher pA2/pKB indicates higher potency.

Molecular Docking and Virtual Screening

Molecular docking is a widely used technique to predict the preferred orientation (binding pose) of a ligand within a receptor binding site and to estimate the binding affinity. In the context of this compound research, molecular docking studies have been performed to investigate its interaction with alpha-1 adrenoceptor (α1-AR) subtypes, notably α1A-AR and α1B-AR. These studies aim to understand the molecular basis of this compound's binding and selectivity. For instance, docking simulations have shown that compounds related to this compound can favorably bind within the predicted this compound-binding pocket of homology models of both wild-type α1A-AR and α1B-AR. uzh.chacs.orgresearchgate.net The docking results can provide insights into the potential binding sites and interactions, such as the alignment of specific chemical moieties of ligands within the receptor pocket. acs.org

Virtual screening, often coupled with molecular docking, is a computational technique used to search large libraries of small molecules to identify potential ligands for a receptor. While the provided information does not detail virtual screening studies using this compound as a screening compound, virtual screening is recognized as a strategy in GPCR drug discovery and in the identification of new α1-AR modulators. uq.edu.aumdpi.comnih.gov Docking and virtual screening strategies are considered valuable approaches in the drug discovery process, particularly for studying the binding of small molecules to macromolecules like receptors. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful tools used to study the dynamic behavior of biological macromolecules and their interactions with ligands over time. In this compound research, MD simulations have been employed to assess the stability of this compound binding to adrenoceptor models. For example, MD simulations were conducted on (+)-Cyclazosin-bound homology models of wild-type α1A-AR and α1B-AR. uzh.chacs.org These simulations revealed that (+)-Cyclazosin remained stably bound to these models over simulation periods, such as 400 ns, indicating the suitability of these models for further studies like docking of other compounds. uzh.chacs.orgresearchgate.net MD simulations can provide information on the stability of predicted binding poses and the dynamic interactions between the ligand and residues within the binding pocket. researchgate.netresearchgate.net Comparisons of MD simulations with different ligands can also highlight differences in their stability and interactions within the same receptor subtype or across different subtypes. uzh.chresearchgate.net

Homology Modeling of Adrenoceptor Subtypes

Homology modeling is a technique used to construct a 3D model of a protein based on the known experimental structure of a related protein (template). The availability of the crystal structure of the α1B-adrenoceptor bound to (+)-Cyclazosin (PDB: 7B6W) has been a significant resource for homology modeling studies of other α1-AR subtypes, such as α1A-AR and α1B-AR. uzh.chacs.orgresearchgate.net This crystal structure serves as a template to generate models of adrenoceptors, which can then be used for molecular docking and MD simulations to study ligand binding and receptor behavior. uzh.chacs.orgresearchgate.netuq.edu.auresearchgate.net Homology models allow researchers to investigate the potential binding sites and interactions of ligands with receptor subtypes for which experimental structures are not yet available. nih.gov

Theoretical Concepts in GPCR Pharmacology Applied to this compound

Understanding the interaction of this compound with adrenoceptors also involves applying fundamental theoretical concepts in G protein-coupled receptor (GPCR) pharmacology.

Ligand Efficiency and Efficacy Concepts

Ligand efficiency and efficacy are key concepts in pharmacology describing the potency and the ability of a ligand to produce a functional response upon binding to a receptor, respectively. This compound is characterized as an antagonist, meaning it binds to the receptor but does not activate it, and in some cases, may even stabilize an inactive state (inverse agonist). researchgate.netpnas.orgresearchgate.net Studies on this compound and its analogues have investigated their binding affinity (related to potency and efficiency) and their ability to block the effects of agonists (efficacy as an antagonist). nih.govresearchgate.netresearchgate.netnih.govnih.gov For instance, the binding affinity and selectivity ratios of (+)-Cyclazosin for different α1-adrenoceptor subtypes have been determined through binding experiments. nih.govresearchgate.netresearchgate.net The concept of selectivity, which is related to differential binding affinity or efficacy at different receptor subtypes, is central to the study of this compound analogues aimed at improving subtype specificity. nih.govnih.govnih.gov While the provided information discusses the measured potency and selectivity of this compound and its analogues, it does not delve into the theoretical frameworks for calculating or predicting ligand efficiency or efficacy specifically for this compound.

Table 1: Selectivity Ratios of (+)-Cyclazosin for α1-Adrenoceptor Subtypes

Selectivity RatioValueSource
α1B/α1A13 - 91 nih.govresearchgate.netresearchgate.netnih.gov
α1B/α1D24 - 39 nih.govresearchgate.netnih.gov

Note: Ranges reflect values reported in different studies.

Receptor Dimerization and Heterodimerization

GPCRs, including adrenoceptors, can form homodimers (interactions between identical receptors) and heterodimers (interactions between different receptor subtypes or even different classes of receptors). These interactions can influence receptor trafficking, signaling, and function. nih.gov Research has shown that α1-adrenoceptor subtypes can form heteromeric complexes. For instance, the surface expression of α1D-AR, which is often poorly trafficked, can be promoted by dimerization with α1B-AR or β2-AR. nih.govemory.edu Studies have also investigated the formation of heteromeric complexes between α1-adrenoceptors and other receptor families, such as chemokine receptors. pnas.orgahajournals.org this compound has been used as a tool in studies investigating the functional consequences of such heterodimerization. For example, this compound, as an α1B/D-AR antagonist, has been shown to inhibit chemotaxis mediated by heteromers formed between α1B/D-ARs and chemokine receptors like CXCR4 and CCR2. pnas.orgahajournals.org These findings suggest that ligands targeting one protomer within a heteromer can influence the function of the complex.

Table 2: Reported Adrenoceptor Heterodimers Involving α1 Subtypes

Interacting ReceptorsObserved EffectSource
α1D-AR and α1B-ARPromotes α1D-AR surface expression nih.govemory.edu
α1D-AR and β2-ARPromotes α1D-AR surface expression and leads to co-internalization upon β2-AR agonist stimulation nih.govemory.edu
α1B/D-ARs and Chemokine Receptors (CXCR4, CCR2)Ligands like this compound can inhibit chemotaxis mediated by these heteromers pnas.orgahajournals.org

Q & A

Q. What experimental approaches are used to characterize Cyclazosin’s interactions with α1-adrenergic and chemokine receptors?

this compound’s receptor binding and activation can be assessed using PRESTO-Tango assays to measure β-arrestin recruitment, with dose-response curves (EC₅₀ values) and antagonism tests (e.g., AMD3100 for CXCR4) . HSQC NMR spectroscopy (e.g., 900-MHz Bruker Avance Spectrometer) identifies structural perturbations in receptor-ligand complexes by analyzing chemical shift changes in reductively methylated CXCR4/ACKR3 membranes . Flow cytometry quantifies receptor internalization in human vascular smooth muscle cells (hVSMCs) using anti-CXCR4/ACKR3 antibodies .

Q. How do researchers validate this compound’s selectivity between α1-adrenergic receptor subtypes?

Competitive binding assays using radiolabeled ligands (e.g., α1BARXTAL vs. wild-type α1BAR) determine Ki values. Thermostability assays (e.g., CPM assays) confirm structural integrity, with crystallography (lipid cubic phase) resolving enantiomer-specific interactions. This compound’s racemic mixture retains high affinity (Ki = 6.17 nM for α1BARXTAL vs. 1.02 nM for wild-type), indicating minor selectivity differences .

Q. What statistical methods are recommended for analyzing this compound’s dose-response data?

Non-linear regression analysis (GraphPad Prism 7) calculates EC₅₀/IC₅₀ values. Use Mann-Whitney U or Kruskal-Wallis tests with Dunn’s correction for non-parametric comparisons. Report mean ± SE and significance thresholds (p < 0.05) .

Advanced Research Questions

Q. How can structural studies address challenges in crystallizing this compound-bound receptor complexes?

this compound’s racemic nature complicates crystallization. To mitigate this:

  • Screen enantiomerically pure samples to avoid lattice disorder.
  • Optimize LCP conditions (lipid composition, hydration) and merge partial datasets (e.g., 27 wedges at 3.1 Å resolution) .
  • Validate binding via HSQC NMR to confirm receptor conformational changes prior to crystallization trials .

Q. What methodologies resolve contradictions between this compound’s receptor activation and functional inhibition?

this compound activates β-arrestin recruitment (PRESTO-Tango) and ERK1/2 phosphorylation (Western blotting) but inhibits CXCL12-mediated chemotaxis. To reconcile these:

  • Perform time-course experiments to differentiate transient G-protein signaling (peaking at 5 min) vs. sustained β-arrestin signaling (30+ min) .
  • Use CXCR4/ACKR3 knockout models to isolate receptor-specific effects .

Q. How can multi-modal data integration improve understanding of this compound’s partial agonist activity?

Combine biophysical (NMR chemical shifts ), structural (crystallography ), and functional (flow cytometry ) data to map allosteric binding sites and signaling bias. Machine learning algorithms (e.g., RosettaLigand) predict ligand-induced conformational changes, validated via mutagenesis (e.g., DARPin D12 fusion ).

Methodological Guidelines

Designing assays to assess this compound’s partial agonism in vivo vs. in vitro:

  • In vitro: Use HEK293 cells transfected with CXCR4/ACKR3 for PRESTO-Tango and ERK1/2 phosphorylation assays .
  • Ex vivo: Measure hVSMC migration inhibition (Boyden chamber) post-Cyclazosin treatment, with viability controls (Trypan Blue exclusion) .

Optimizing NMR conditions for this compound-receptor interaction studies:

  • Prepare membrane samples with 50% membrane extract, 10% D₂O, and 2.5% DMSO-d6.
  • Acquire ¹H-¹³C HSQC spectra at 200 μM this compound to detect signal broadening/chemical shifts .

Data Contradiction Analysis

Interpreting conflicting results in this compound’s β-arrestin recruitment vs. chemotaxis inhibition:

  • Hypothesis: this compound biases CXCR4/ACKR3 toward β-arrestin pathways, desensitizing G-protein-mediated chemotaxis.
  • Test via GRK/β-arrestin knockout models or G-protein inhibitors (e.g., PTX) .

Addressing variability in this compound’s EC₅₀ values across studies:

  • Standardize assay conditions (cell line, receptor density, incubation time).
  • Validate purity via HPLC (≥98% by certificate of analysis ) and batch-specific controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.